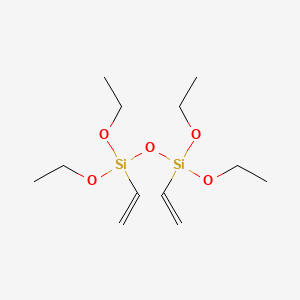

1,3-Divinyltetraethoxydisiloxane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3-Divinyltetramethyldisiloxane is an organosilicon compound . It is a potential vinyl donor used in cross-coupling reactions and is also involved in the copolymerization reaction with aromatic ketones . It is commonly employed as a catalyst in hydrosilylation reactions .

Synthesis Analysis

The divinyl silane modified self-crosslinking polyacrylate latex was successfully prepared by semicontinuous seeded emulsion polymerization . Methyl methacrylate (MMA) and butyl acrylate (BA) were used as main monomers and the reaction was initiated by potassium persulfate (KPS). The modified monomer 1, 3-divinyltetramethyldisiloxane (DVMS) and crosslinked monomer hydroxyethyl acrylate (HEA) were introduced into the basic dispersion .Molecular Structure Analysis

The molecular formula of 1,3-Divinyltetramethyldisiloxane is C8H18OSi2 .Chemical Reactions Analysis

1,3-Divinyltetramethyldisiloxane acts as a potential vinyl donor used in cross-coupling reactions . It is also involved in the copolymerization reaction with aromatic ketones .Physical And Chemical Properties Analysis

1,3-Divinyltetramethyldisiloxane is a liquid with a refractive index of 1.411 . It has a boiling point of 139 °C and a melting point of -99 °C . The density of this compound is 0.809 g/mL at 25 °C .科学的研究の応用

Amphiphilic Compound Formation

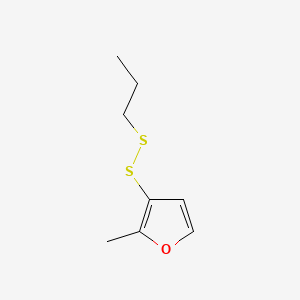

1,3-Divinyltetraethoxydisiloxane has been used to create compounds with amphiphilic character. Through thiol-ene addition reactions, carboxyl groups are attached to hydrophobic substrates like 1,3-divinyltetramethyldisiloxane, resulting in compounds that can self-assemble in solution. This property is significant for developing solvent-free liquid electrolytes, as these compounds exhibit enhanced dielectric permittivity and conductivity, especially after doping with lithium salts (Turcan-Trofin et al., 2019).

Crystal Structure Analysis

This compound-related compounds, specifically disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol, have been synthesized and studied for their crystal structures. These compounds, known for their solubility in common organic solvents and thermal stability, can form columnar and sheet-like arrays in crystals, suggesting their potential as building blocks for ladder oligosilsesquioxanes (Suyama et al., 2007).

Copolymerization Applications

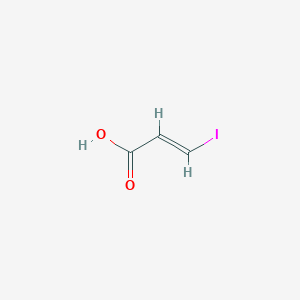

The compound has been used in acyclic diene metathesis (ADMET) copolymerization with 1,9-decadiene, resulting in siloxylene-vinylene-alkenylene copolymers. This example illustrates the compound's versatility in creating novel polymeric materials (Małecka et al., 2002).

Catalytic Applications

This compound has also been involved in selective catalytic reactions. For instance, an iron complex catalyzed reaction introduced a hydride and a silyl group into 1,3-divinyldisiloxane. This reaction showcased a unique product formation through dehydrogenative silylation and hydrogenation (Naumov et al., 2012).

PolycarboSiloxane and PolycarboSilane Synthesis

Research has focused on synthesizing hyperbranched polycarbosiloxanes and polycarbosilanes using this compound. These polymers, with their unique dendritic structures, are promising for applications in electronics, photonics, and specialty coatings (Hu et al., 2012).

Safety and Hazards

1,3-Divinyltetramethyldisiloxane is a highly flammable liquid and vapor . It can cause skin and eye irritation . It is recommended to keep it away from heat, sparks, open flames, and hot surfaces . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water .

特性

IUPAC Name |

ethenyl-[ethenyl(diethoxy)silyl]oxy-diethoxysilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O5Si2/c1-7-13-18(11-5,14-8-2)17-19(12-6,15-9-3)16-10-4/h11-12H,5-10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZAYYDBNSRGYGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C=C)(OCC)O[Si](C=C)(OCC)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O5Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374458 |

Source

|

| Record name | 1,3-DIVINYLTETRAETHOXYDISILOXANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3682-26-6 |

Source

|

| Record name | 1,3-DIVINYLTETRAETHOXYDISILOXANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the role of 1,3-Divinyltetraethoxydisiloxane in silsesquioxane cage synthesis?

A1: this compound serves as a building block in the synthesis of silsesquioxane cages, specifically T8, T10, and T12 cages [, ]. These cages are composed of silicon and oxygen atoms arranged in polyhedral structures. The vinyl groups present in this compound can participate in hydrolysis and condensation reactions, leading to the formation of siloxane (Si-O-Si) bonds, which are crucial for building the cage structure.

Q2: How does the use of this compound compare to other methods for silsesquioxane cage synthesis?

A2: The research highlights that using this compound, alongside tetra n-butylammonium fluoride (TBAF) as a catalyst, results in improved reaction yields compared to previously reported methods for synthesizing T8, T10, and T12 silsesquioxane cages [, ]. This suggests that this method may offer a more efficient route for producing these specific cage structures.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B1585805.png)